(5S,6R)-6-Hydroxy-5-methylheptan-2-one

Catalog No.
S1538977
CAS No.
130650-58-7
M.F
C8H16O2
M. Wt
144.21 g/mol
Availability
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(5S,6R)-6-Hydroxy-5-methylheptan-2-one

CAS Number

130650-58-7

Product Name

(5S,6R)-6-Hydroxy-5-methylheptan-2-one

IUPAC Name

(5S,6R)-6-hydroxy-5-methylheptan-2-one

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

InChI

InChI=1S/C8H16O2/c1-6(8(3)10)4-5-7(2)9/h6,8,10H,4-5H2,1-3H3/t6-,8+/m0/s1

InChI Key

JTPMVCMMYOHLGD-POYBYMJQSA-N

SMILES

CC(CCC(=O)C)C(C)O

Synonyms

2-Heptanone, 6-hydroxy-5-methyl-, [R-(R*,S*)]- (9CI)

Canonical SMILES

CC(CCC(=O)C)C(C)O

Isomeric SMILES

C[C@@H](CCC(=O)C)[C@@H](C)O

(5S,6R)-6-Hydroxy-5-methylheptan-2-one, also known by its CAS number 130650-58-7, is a chiral organic compound with the molecular formula C8_8H16_{16}O2_2. This compound features a hydroxy group and a ketone functional group, making it an important intermediate in organic synthesis. Its structure includes a heptane backbone with specific stereochemistry at the 5 and 6 positions, which contributes to its unique chemical properties and biological activities .

Typical of alcohols and ketones:

  • Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.
  • Reduction: The ketone functionality can be reduced to form an alcohol.
  • Esterification: The compound can react with carboxylic acids to form esters, which are often used in flavor and fragrance applications.
  • Substitution Reactions: The hydroxy group may undergo substitution reactions under acidic or basic conditions.

These reactions highlight the compound's versatility in organic synthesis and its potential for modification to create derivatives with varied properties .

The synthesis of (5S,6R)-6-Hydroxy-5-methylheptan-2-one can be achieved through several methods:

  • Asymmetric Synthesis: Utilizing chiral catalysts or reagents to selectively produce the desired stereoisomer.
  • Reduction of Ketones: Starting from 2-heptanone, which can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Hydroxylation Reactions: Introducing the hydroxy group through hydroxylation of alkenes or alkynes under controlled conditions.

These methods allow for the efficient production of the compound while maintaining its stereochemical integrity .

(5S,6R)-6-Hydroxy-5-methylheptan-2-one finds applications across various fields:

  • Flavoring Agents: Due to its pleasant odor profile, it is used in food and fragrance industries.
  • Pharmaceuticals: As an intermediate in the synthesis of bioactive compounds, it may contribute to drug development efforts.
  • Chemical Research: Used as a standard in analytical chemistry for method validation and calibration .

Interaction studies involving (5S,6R)-6-Hydroxy-5-methylheptan-2-one focus on its potential effects on biological systems. Preliminary investigations suggest that it may interact with metabolic enzymes or receptors involved in lipid metabolism. Further research is needed to elucidate these interactions fully and determine their implications for health and disease management .

Several compounds share structural similarities with (5S,6R)-6-Hydroxy-5-methylheptan-2-one. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2-HeptanoneKetone with a straight-chain structureCommon solvent; less polar than alcohols
3-Hydroxy-4-methylpentan-2-oneHydroxy group on a branched chainPotentially different biological activities
4-Methylpentan-2-oneMethyl-substituted ketoneUsed as a solvent; less sterically hindered
3-Hydroxyheptan-2-oneHydroxy group at position 3Different stereochemistry; varying reactivity

The uniqueness of (5S,6R)-6-Hydroxy-5-methylheptan-2-one lies in its specific stereochemistry and functional groups that influence its reactivity and potential biological effects compared to these similar compounds .

XLogP3

0.8

Wikipedia

(5S,6R)-6-Hydroxy-5-methylheptan-2-one

Dates

Last modified: 07-17-2023

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